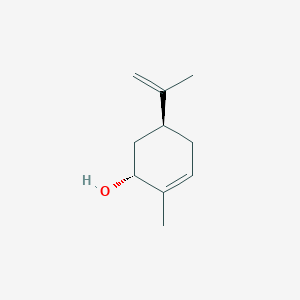
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their anxiolytic, anticonvulsant, and anesthetic effects. This compound, like other barbiturates, works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of diethyl malonate with urea in the presence of a strong base, followed by alkylation with tert-butyl bromide and ethyl iodide. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: The compound is used in research on neurotransmitter function and the mechanisms of central nervous system depression.
Medicine: It serves as a reference compound in the development of new sedative and hypnotic drugs.
Industry: The compound is used in the synthesis of other barbiturate derivatives and related pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the GABA_A receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and produces a calming effect.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its short-acting effects and use as a preoperative sedative.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its tert-butyl and ethyl substituents influence its lipid solubility, onset of action, and duration of effect, making it different from other barbiturates in terms of clinical use and efficacy.
Properties
CAS No. |
15379-32-5 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(9(2,3)4)6(13)11-8(15)12-7(10)14/h5H2,1-4H3,(H2,11,12,13,14,15) |
InChI Key |
DKRAUVNSWYTDCB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Key on ui other cas no. |
15379-32-5 |
Synonyms |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















